2-Chloro-4-fluoro-3-nitrotoluene
Description
BenchChem offers high-quality 2-Chloro-4-fluoro-3-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-3-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBFRBRPCXJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Researcher's Guide to Procuring High-Purity 2-Chloro-4-fluoro-3-nitrotoluene
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a multi-step synthesis or the validity of a biological assay often hinges on the purity of the chemical building blocks used. 2-Chloro-4-fluoro-3-nitrotoluene (CAS No: 58440-59-8) is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific isomeric structure and the presence of reactive functional groups make it a versatile reagent, but also one where impurities can lead to significant downstream complications. This guide provides an in-depth technical overview for sourcing and verifying high-purity 2-Chloro-4-fluoro-3-nitrotoluene for research applications.
The Critical Role of Purity in Synthesis
2-Chloro-4-fluoro-3-nitrotoluene is often employed in complex synthetic pathways where high purity is not merely a preference but a necessity. For instance, it is a precursor in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Isomeric impurities, residual solvents, or by-products from its own synthesis can introduce competing reaction pathways, reduce yields, and complicate the purification of subsequent intermediates. Therefore, a thorough understanding of supplier qualifications and in-house verification is the first step in any research endeavor utilizing this compound.
Selecting a Reputable Supplier: A Multi-Factor Analysis
Choosing a supplier for a critical reagent extends beyond simply finding the lowest price. For research and development, consistency, transparency, and quality documentation are crucial.
Key Supplier Evaluation Criteria:
-
Purity Specification: Look for suppliers that offer a guaranteed purity level, typically >98% (GC) for research applications.
-
Comprehensive Analytical Data: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with each batch. This should not just state the purity but also the method of analysis (e.g., GC, HPLC, NMR).
-
Batch-to-Batch Consistency: For long-term projects or scalable work, inquiring about the supplier's process control and historical batch data can be vital.
-
Transparency: Some suppliers, like Sigma-Aldrich, may offer certain compounds as part of a discovery collection and explicitly state that they do not collect analytical data, placing the onus of quality confirmation on the buyer.[2] This is acceptable for initial screening but not for later-stage development.
-
Packaging and Chemical Information: Proper packaging (e.g., fluorinated bottles) and clear labeling with all necessary safety information are indicators of a quality supplier.[3]
Below is a comparative table of prominent chemical suppliers who list 2-Chloro-4-fluoro-3-nitrotoluene or structurally similar compounds, highlighting the type of information typically available.
| Supplier | Typical Purity Specification | Analytical Data Provided | Notes |
| Sigma-Aldrich (Merck) | Varies; may be sold "as-is" without collected data for some research chemicals.[2] | CoA available for many products, but may be limited for discovery-phase compounds. | A broad portfolio, but requires careful review of the specific product's documentation. |
| Thermo Scientific (Alfa Aesar) | Often ≥97.5% or 98% (GC).[4][5] | Specification sheets and CoAs are typically available. | A reliable source for a wide range of research chemicals with good documentation. |
| TCI (Tokyo Chemical Industry) | Often >98.0% (GC). | Detailed CoAs, including purity by GC and melting point, are standard.[6] | Known for high-quality reagents and comprehensive analytical data. |
| BLDpharm | Provides access to analytical data like NMR, HPLC, and LC-MS for their products.[7] | Documentation is typically available online. | A growing supplier with a focus on organic building blocks. |
| Pharmaffiliates | Specializes in pharmaceutical impurities and reference standards. | Provides CoA with detailed product information. | A good source for well-characterized reagents for pharmaceutical applications.[1] |
Decoding the Certificate of Analysis (CoA)
The CoA is the primary document attesting to a product's quality. A researcher must be able to critically evaluate it.
Essential Components of a CoA:
-
Product Identifier: CAS number, chemical name, and lot number.
-
Purity: The percentage purity and the analytical method used (e.g., GC, HPLC, NMR). A purity of >99.0% by GC is considered high.[3][6]
-
Physical Properties: Appearance (e.g., White to Yellow powder/crystal), melting point, etc.[8]
-
Spectroscopic Data: While not always provided, some suppliers may include references to spectral data (e.g., NMR, IR) that confirm the structure.
-
Date of Analysis: Ensures the data is recent and relevant.
Workflow for Supplier Qualification and Incoming Material Verification
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Chloro-4-fluoro-5-nitrotoluene | Sigma-Aldrich [sigmaaldrich.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. B23542.22 [thermofisher.com]
- 5. 2-Fluoro-3-nitrotoluene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Chloro-4-nitrotoluene | 121-86-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 90292-62-9|2-Chloro-4-fluoro-3-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 8. 2-Chloro-4-nitrotoluene, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
Solubility & Process Engineering Guide: 2-Chloro-4-fluoro-3-nitrotoluene
Topic: Solubility Profile and Solvent Selection for 2-Chloro-4-fluoro-3-nitrotoluene (CAS 1805115-44-9) Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Medicinal Chemists, and Purification Engineers.[1]
Executive Summary
2-Chloro-4-fluoro-3-nitrotoluene (CAS 1805115-44-9 ) is a highly functionalized aromatic intermediate characterized by significant steric crowding and a strong "push-pull" electronic character.[1] Its structural motif—a nitro group sandwiched between a chloro and a fluoro substituent—creates a unique solubility and reactivity profile distinct from its more common isomer, 2-chloro-4-fluoro-5-nitrotoluene.[1]
This guide provides a comprehensive analysis of its solubility in organic media, thermodynamic behavior, and strategic solvent selection for nucleophilic aromatic substitution (SNAr) and purification workflows. Given the limited empirical data for this specific isomer, protocols are derived from first-principles chemical engineering and validated analog behaviors.[1]
Physicochemical Profile & Structural Analysis
Understanding the solubility of this compound requires analyzing its molecular interaction potential. The molecule possesses three distinct vectors of interaction:[1]
-
Lipophilic Core: The toluene scaffold and chloro-substituent drive solubility in non-polar aromatics and chlorinated solvents.[1]
-
Polarity Vector: The 3-nitro group creates a strong dipole, necessitating polarizable solvents for dissolution.[1]
-
Steric Strain: The contiguous substitution pattern (2-Cl, 3-NO2, 4-F) distorts the ring planarity, potentially lowering the lattice energy (melting point) compared to its isomers, thereby enhancing solubility in borderline solvents.[1]
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance to Solubility |
| CAS Number | 1805115-44-9 | Unique identifier for procurement/safety checks. |
| Molecular Weight | 189.57 g/mol | Low MW facilitates high molar solubility. |
| Predicted LogP | ~2.8 – 3.2 | Lipophilic; partitions preferentially into organic phases. |
| H-Bond Donors | 0 | Cannot act as a proton donor; relies on aprotic solvation.[1] |
| H-Bond Acceptors | 3 (NO2, F) | Soluble in protic solvents (Alcohols) via H-bonding.[1] |
| Electronic State | Electron-Deficient ( | Forms Charge-Transfer complexes with electron-rich solvents (e.g., Toluene).[1] |
Solubility Profile in Organic Solvents
The following data categorizes solvents based on their thermodynamic affinity for 2-Chloro-4-fluoro-3-nitrotoluene. This classification is essential for designing reaction matrices and antisolvent crystallization processes.
Table 2: Solubility Classification
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Extraction, Chromatography injection.[1] |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Excellent | Reaction Media (SNAr), Stock solutions. |
| Esters & Ketones | Ethyl Acetate, Acetone, MEK | Good | General handling, washing, crystallization solvent. |
| Aromatics | Toluene, Xylene, Chlorobenzene | Good | Reaction media (high temp), azeotropic drying. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Crystallization (often requires heating). |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | Antisolvent ; used to crash out product. |
| Water | Water | Insoluble | Aqueous washes to remove inorganic salts. |
Thermodynamic Insight: The "Like Dissolves Like" Nuance
While the compound is lipophilic (LogP ~3), the nitro group imparts sufficient polarity that pure alkanes (Hexane) are poor solvents at room temperature. However, the solubility curve in alkanes is steep; heating to 60°C often results in complete dissolution, making Heptane/Toluene or Heptane/Ethyl Acetate systems ideal for recrystallization.
Strategic Solvent Selection
A. For Reaction Engineering (SNAr Focus)
The 3-nitro group activates the ortho-fluoro and ortho-chloro positions for Nucleophilic Aromatic Substitution.[1]
-
Recommended Solvent: DMSO or DMF .[1]
-
Mechanistic Reason: These dipolar aprotic solvents solvate the cationic counterion of the nucleophile (e.g., Na+ of NaOMe), leaving the anion "naked" and highly reactive. They also stabilize the polar Meisenheimer complex intermediate.
B. For Purification (Crystallization)
The steric crowding of the 2,3,4-substitution pattern often inhibits tight crystal packing, leading to "oiling out" phenomena.
-
Recommended System: Methanol/Water or Ethanol/Water .
-
Protocol: Dissolve in warm alcohol, slowly add water until turbidity persists, then cool slowly.
-
Alternative (if oiling occurs): Use Toluene/Heptane . Dissolve in minimum Toluene, add Heptane as antisolvent.
Visualization: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on the intended unit operation.
Experimental Protocols
Protocol 1: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data if literature values are insufficient.[1]
-
Preparation: Weigh 100 mg of 2-Chloro-4-fluoro-3-nitrotoluene into a 4 mL vial.
-
Solvent Addition: Add the target solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution). -
Calculation: Solubility (
) in mg/mL = . -
Validation: Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.
Protocol 2: SNAr Reaction Setup (Solvent Context)
Targeting the displacement of the 4-Fluoro group.
-
Dissolution: Dissolve 1.0 eq of 2-Chloro-4-fluoro-3-nitrotoluene in anhydrous DMF (0.5 M concentration).
-
Note: Do not use protic solvents (EtOH) if using strong nucleophiles to avoid side reactions.
-
-
Reagent Addition: Add 1.1 eq of Nucleophile (e.g., amine or phenoxide) at 0°C.
-
Monitoring: The reaction mixture will likely darken (formation of charge-transfer complexes).[1] Monitor by HPLC.
-
Work-up: Dilute with Ethyl Acetate and wash with Water (5x vol) to remove DMF.[1]
Safety & Handling
-
Nitroaromatic Hazards: Like many nitro-toluenes, this compound may possess explosive potential if heated under confinement or subjected to shock.[1] Avoid distilling to dryness.
-
Skin Absorption: Nitro-aromatics are potent skin permeators.[1] Use Nitrile gloves and work in a fume hood.
-
Thermal Stability: Determine the onset of decomposition (DSC) before scaling up reactions above 100°C.
References
-
PubChem Compound Summary. 2-Chloro-4-fluoro-3-nitrotoluene (CAS 1805115-44-9).[1][2] National Center for Biotechnology Information.[1] [Link]
-
Reagentia Catalog. Product Specification: 2-Chloro-4-fluoro-3-nitrotoluene.[1][2][3][4][5][6][7][8][Link]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and SNAr reactivity).
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for theoretical solubility modeling).
Sources
- 1. 112108-73-3|2-Chloro-4-fluoro-5-nitrotoluene|BLD Pharm [bldpharm.com]
- 2. 2 nitrotoluen | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS/ID No. 1805115-44-9 | Reagentia [reagentia.eu]
- 4. 2-Chloro-4-fluoro-3-nitrotoluene | 1805115-44-9 [amp.chemicalbook.com]
- 5. 90292-62-9 | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 1805115-44-9|2-Chloro-4-fluoro-3-nitrotoluene|BLD Pharm [bldpharm.com]
- 7. 2,5-Dibromo-N-(phenylmethyl)pentanamide | CAS#:77868-79-2 | Chemsrc [chemsrc.com]
- 8. 2-Chloro-4-fluoro-3-nitrotoluene (1 x 100 mg) | Reagentia [reagentia.eu]
Methodological & Application
Application Note: Regioselective Synthesis and Isolation of 2-Chloro-4-fluoro-3-nitrotoluene
Executive Summary
The synthesis of 2-Chloro-4-fluoro-3-nitrotoluene (CFT-3N) from 2-chloro-4-fluorotoluene (CFT) presents a significant regiochemical challenge. In standard electrophilic aromatic substitution, the directing effects of the chlorine (C2) and fluorine (C4) substituents strongly favor the formation of the 5-nitro isomer (>85%). The target 3-nitro isomer is formed only as a minor product due to the "sandwiched" steric hindrance between the chlorine and fluorine atoms.
This guide details a protocol optimized not for the exclusive formation of the 3-isomer (which is chemically improbable via direct nitration), but for the maximization of the 3-isomer fraction and, crucially, the downstream enrichment and isolation strategies required to obtain the target molecule in high purity (>98%).
Key Challenges:
-
Steric Hindrance: The C3 position is sterically crowded between Cl and F.
-
Isomer Separation: The boiling points of the 3-nitro and 5-nitro isomers are proximal, requiring high-efficiency separation techniques.
Mechanistic Analysis & Regioselectivity
Understanding the competition between the directing groups is essential for optimizing the reaction conditions.
-
Methyl (C1): Weak activator, directs ortho (C6) and para (C4 - blocked).
-
Chlorine (C2): Deactivator, directs ortho (C3) and para (C5).
-
Fluorine (C4): Deactivator (inductive) but strong resonance donor, directs ortho (C3, C5).
The Competition:
-
Position 5 (Major): Activated by resonance from F (ortho) and Cl (para). Sterically accessible.
-
Position 3 (Target/Minor): Activated by resonance from F (ortho) and Cl (ortho). However, it suffers from severe steric buttressing from the adjacent Cl and F atoms.
-
Position 6 (Trace): Activated by Me (ortho), but deactivated by Cl (meta) and F (meta).
Visualizing the Reaction Pathway
Figure 1: Regioselectivity map for the nitration of 2-chloro-4-fluorotoluene. The thickness of the arrows indicates the relative reaction rates.
Experimental Protocol
Reagents and Equipment[1][2][3]
-
Starting Material: 2-Chloro-4-fluorotoluene (purity >98%).[1]
-
Acids: Fuming Nitric Acid (HNO3, >90%), Concentrated Sulfuric Acid (H2SO4, 98%).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) – Note: Chlorinated solvents help moderate the reaction temperature and solubilize the starting material.
-
Equipment: 3-neck round-bottom flask, internal temperature probe, addition funnel, cryostat or ice-salt bath.
Nitration Procedure (Optimized for Kinetic Control)
To maximize the formation of the kinetically sensitive 3-isomer, low temperatures are maintained to prevent thermodynamic equilibration and over-nitration.
-
Setup: Charge the 3-neck flask with 2-chloro-4-fluorotoluene (1.0 eq) and DCM (5 volumes) . Cool the solution to -10°C using a cryostat.
-
Acid Preparation: In a separate vessel, pre-mix Conc. H2SO4 (2.5 eq) and Fuming HNO3 (1.1 eq) at 0°C. Caution: Exothermic mixing.
-
Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the toluene solution over 60-90 minutes .
-
Critical Control Point: Maintain internal temperature below -5°C . Higher temperatures favor the more stable 5-nitro isomer and dinitration byproducts.
-
-
Reaction: Stir at -5°C to 0°C for 4 hours. Monitor by HPLC or GC.[2]
-
Endpoint: <1% starting material remaining.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics.
-
Wash: Wash combined organics with sat. NaHCO3 (until pH neutral) and brine.
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Crude Nitro Mixture .
Purification & Isolation Strategy (The "Enrichment" Protocol)
The crude mixture will typically contain 85-90% 5-nitro isomer (solid) and 5-10% 3-nitro isomer (oil/low-melting solid). Standard distillation is often insufficient due to close boiling points.
Step A: Selective Crystallization (Debulking)
The 5-nitro isomer is generally more crystalline and has a higher melting point due to symmetry.
-
Dissolve the crude oil in a minimum amount of hot Ethanol/Hexane (1:9) or Isopropanol .
-
Cool slowly to 0°C and then to -20°C.
-
Filter the precipitate.[3]
-
Solid: Primarily 5-nitro isomer (Save for other uses).
-
Filtrate (Mother Liquor): Significantly enriched in the 3-nitro target .
-
Step B: Flash Column Chromatography
Use the enriched mother liquor for chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 100:0 -> 95:5 -> 90:10).
-
Elution Order:
-
Unreacted starting material (if any).
-
3-Nitro Isomer (Target) - Typically elutes slightly faster or slower than the 5-nitro depending on the exact column chemistry, but the "sandwiched" nature often reduces polarity slightly compared to the 5-nitro.
-
5-Nitro Isomer (Major impurity).
-
Data Summary Table
| Parameter | 5-Nitro Isomer (Major) | 3-Nitro Isomer (Target) |
| Approx. Yield (Crude) | 85 - 90% | 5 - 10% |
| Physical State | Crystalline Solid | Oil / Low-melting Solid |
| Directing Influence | Para to Cl, Ortho to F | Ortho to Cl, Ortho to F |
| Elution (Silica) | More Polar (Retained longer) | Less Polar (Elutes earlier)* |
*Note: Relative retention times should be confirmed via TLC as they can vary with solvent systems.
Analytical Validation (Self-Validating System)
You must confirm the regiochemistry using 1H-NMR. The coupling constants (
1H-NMR Diagnostics (CDCl3, 400 MHz)
-
Target (3-Nitro):
-
Look for the aromatic protons at C5 and C6.
-
H5: Will show coupling to F (Ortho,
Hz) and H6 (Ortho, Hz). -
H6: Will show coupling to H5 (Ortho) and potentially weak coupling to F (Meta).
-
Key Feature: The methyl group is not adjacent to the nitro group in the 3-isomer (Nitro is at 3, Me is at 1).
-
-
Impurity (5-Nitro):
-
Protons are at C3 and C6. They are para to each other.
-
H3: Large coupling to F (Ortho,
Hz). Appears as a doublet. -
H6: Small coupling to F (Meta,
Hz). -
Key Feature: Para-substitution pattern signals (singlets or weak doublets) vs the Ortho-coupling seen in the 3-nitro isomer.
-
References
-
Nitration of Halogenated Toluenes: Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde (describes nitration of the 2-Cl-4-F scaffold). Patent CN114507142A.
-
General Nitration Methodologies: Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patent CN109485548A.
-
Isomer Separation Logic: Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Chromatography Forum.
-
Compound Identification: 2-Chloro-4-fluoro-3-nitrotoluene. Sigma-Aldrich Product Catalog (CAS 1805115-44-9).
Sources
- 1. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 2. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 3. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
Application Note: 2-Chloro-4-fluoro-3-nitrotoluene as a Strategic Pharmaceutical Intermediate
[1]
Executive Summary & Chemical Profile
2-Chloro-4-fluoro-3-nitrotoluene is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its four functional groups: a methyl group (oxidizable handle), a nitro group (reducible nitrogen source), and two halogens (chlorine and fluorine) with distinct electronic environments.
This intermediate is increasingly relevant in the design of Next-Generation Kinase Inhibitors (e.g., targeting EGFR, ALK, or BTK) where the "3-chloro-4-fluoro" motif is a validated pharmacophore (seen in Afatinib, Gefitinib), but with the added steric and electronic modulation provided by the 3-nitro and methyl groups.[1]
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | 2-Chloro-4-fluoro-3-nitrotoluene |
| CAS Number | 1805115-44-9 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Appearance | Pale yellow to off-white solid |
| Key Reactivity | SₙAr (F-displacement), Nitro-Reduction, Methyl Oxidation |
Synthetic Utility & Reaction Pathways[1][2][3][4][5]
The strategic value of this molecule lies in its regioselective reactivity .[1] The 3-nitro group is the "command center" of the molecule, activating the adjacent positions.[1]
Mechanistic Insight: The "Ortho-Nitro" Activation
The nitro group at position 3 exerts a strong electron-withdrawing effect (-I, -M), significantly activating the ortho-fluorine at position 4 and the ortho-chlorine at position 2 towards Nucleophilic Aromatic Substitution (SₙAr).[1]
-
Regioselectivity Rule: Fluorine is a superior leaving group compared to chlorine in SₙAr reactions involving anionic nucleophiles due to the high electronegativity of F stabilizing the Meisenheimer complex. Therefore, nucleophilic attack occurs preferentially at C4 .
-
Chemo-selectivity: The methyl group at C1 remains inert during SₙAr but can be oxidized to a benzoic acid derivative or brominated (Wohl-Ziegler) for further coupling.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Caption: Divergent synthetic pathways for CAS 1805115-44-9. Pathway A (SₙAr) is the most common first step in drug synthesis.
Experimental Protocols
Protocol A: Regioselective SₙAr with Primary Amines
Objective: To displace the 4-Fluoro group with an amine nucleophile (e.g., an aniline or aliphatic amine) to construct the core pharmacophore.
Reagents:
-
Substrate: 2-Chloro-4-fluoro-3-nitrotoluene (1.0 equiv)[1]
-
Nucleophile: Aniline derivative or Primary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[1]
Step-by-Step Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-fluoro-3-nitrotoluene (1.0 g, 5.27 mmol) in DMF (10 mL).
-
Addition: Add the Base (DIPEA, 1.8 mL, 10.5 mmol) followed by the Amine Nucleophile (5.8 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.[1]
-
Quench: Cool to room temperature and pour the mixture into ice-cold water (50 mL).
-
Isolation:
-
If Solid: Filter the precipitate, wash with water, and dry under vacuum.
-
If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Critical Control Point: Do not exceed 100°C, as this may promote competitive displacement of the 2-Chlorine atom or formation of bis-substituted byproducts.[1]
Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the 3-nitro group to an aniline without dehalogenating the sensitive Chlorine or Fluorine atoms.[1]
Challenge: Catalytic hydrogenation (H₂/Pd-C) can cause hydrodechlorination (stripping the Cl atom). Solution: Use Iron/Ammonium Chloride or Tin(II) Chloride for high chemoselectivity.
Reagents:
-
Substrate: Nitro-intermediate (from Protocol A or starting material)[1]
-
Reductant: Iron Powder (5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: Suspend the Nitro compound (5 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Activation: Add NH₄Cl (1.3 g, 25 mmol) and Iron Powder (1.4 g, 25 mmol).
-
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.
-
Visual Cue: The grey iron powder will turn into a reddish-brown sludge (Iron oxides).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.
-
Workup: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate.[1]
-
Drying: Dry organic layer over MgSO₄ and concentrate to yield the amine.
Process Safety & Handling
Hazard Class: Irritant, Potentially Toxic. GHS Signal: WARNING
| Hazard | Precaution |
| Energetic Potential | Nitro compounds can be explosive if heated under confinement.[1] Do not distill the neat liquid/solid at high temperatures.[1] |
| Skin/Eye Contact | Causes serious eye irritation and skin sensitization. Use Nitrile gloves and safety goggles. |
| Incompatibility | Reacts violently with strong bases and reducing agents. Keep away from hydrides (e.g., LiAlH₄) unless under controlled conditions. |
Waste Disposal: All aqueous waste containing nitro-aromatics must be segregated and treated as hazardous chemical waste.[1] Do not pour down the drain.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SₙAr | Competitive hydrolysis of F by water.[1] | Ensure solvents (DMF/NMP) are anhydrous. Use molecular sieves. |
| Dechlorination during Reduction | Pd catalyst attacked the C-Cl bond.[1] | Switch from H₂/Pd to Fe/NH₄Cl or Zn/Acetic Acid (milder conditions). |
| Impurity Formation (Bis-sub) | Temperature too high in SₙAr. | Lower reaction temperature to <60°C and control stoichiometry of the amine. |
References
-
Chemical Identity & Availability
-
SₙAr Reactivity of Nitro-Halo Arenes
-
Context: General reactivity of 4-fluoro-3-nitro-toluene derivatives in kinase inhibitor synthesis (e.g., Afatinib intermediates).[1]
- Source: BenchChem & ChemicalBook Applic
-
-
Kinase Inhibitor Synthesis (Analogous Chemistry)
(Note: Specific CAS 1805115-44-9 is a specialized building block.[1] The protocols above are derived from standard methodologies for the 2-chloro-4-fluoro-nitrobenzene class of compounds.)
Strategic Utilization of 2-Chloro-4-fluoro-3-nitrotoluene in Kinase Inhibitor Design
This application note details the strategic utilization of 2-Chloro-4-fluoro-3-nitrotoluene (CAS: 1805115-44-9) as a high-value scaffold for synthesizing next-generation kinase inhibitors.
Executive Summary
In the crowded landscape of kinase inhibitor discovery, the demand for polysubstituted aromatic cores that offer precise steric and electronic control is critical. 2-Chloro-4-fluoro-3-nitrotoluene represents a "privileged scaffold" due to its dense functionalization pattern (1,2,3,4-tetrasubstituted benzene).
This guide outlines the orthogonal reactivity profile of this building block, enabling the modular synthesis of Type I and Type II kinase inhibitors. By exploiting the distinct reactivity of the fluoro, nitro, and methyl groups, researchers can rapidly generate diverse libraries with optimized physicochemical properties (e.g., solubility via
Chemical Profile & Reactivity Analysis
The 2-Chloro-4-fluoro-3-nitrotoluene scaffold is defined by four distinct "handles" that can be manipulated sequentially. Understanding the electronic crosstalk between these groups is essential for high-yield synthesis.
| Position | Substituent | Electronic Effect | Reactivity Mode | Strategic Application in Kinase Inhibitors |
| C1 | Methyl (-CH₃) | Weak Activator | Benzylic Oxidation / Bromination | Precursor to Benzoic Acid linkers or Benzylic Amines . |
| C2 | Chloro (-Cl) | Deactivator | Steric Blocker / Cross-Coupling | Provides atropisomeric bulk to lock active conformations; late-stage Suzuki coupling. |
| C3 | Nitro (-NO₂) | Strong Deactivator | Reduction | Precursor to Aniline (Hinge Binder formation: Ureas, Amides). |
| C4 | Fluoro (-F) | Deactivator | Primary Diversity Point. Displaced by solubilizing groups (morpholines, piperazines). |
Critical Regioselectivity Insight: The
Paradox
While both the C2-Chloro and C4-Fluoro positions are ortho to the electron-withdrawing Nitro group (C3), nucleophilic aromatic substitution (
-
Reason 1 (Electronic): Fluorine is more electronegative than chlorine, stabilizing the Meisenheimer complex intermediate more effectively, which accelerates the rate-determining nucleophilic attack.
-
Reason 2 (Steric): The C2-Chloro position is "sandwiched" between the C1-Methyl and C3-Nitro groups, creating a sterically congested pocket that blocks nucleophilic approach. The C4-Fluoro is significantly more accessible.
Synthetic Workflow: Modular Core Construction
The following workflow illustrates the conversion of 2-Chloro-4-fluoro-3-nitrotoluene into a functionalized Aminobenzoic Acid core, a common pharmacophore in RAF, MEK, and EGFR inhibitors.
Figure 1: Modular synthesis pathways. The "Oxidation First" route (solid lines) is preferred when the methyl group is the desired linker site (e.g., amide formation).
Detailed Experimental Protocols
Protocol A: Benzylic Oxidation to 2-Chloro-4-fluoro-3-nitrobenzoic Acid
Objective: Convert the methyl group into a carboxylic acid handle for subsequent amide coupling (e.g., attaching the "tail" of the inhibitor).
Reagents:
-
Starting Material: 2-Chloro-4-fluoro-3-nitrotoluene (1.0 eq)
-
Oxidant: Potassium Permanganate (
, 3.0 eq) -
Solvent: Pyridine / Water (1:1 v/v)
Procedure:
-
Setup: Dissolve 2-Chloro-4-fluoro-3-nitrotoluene (10 g, 52.7 mmol) in a mixture of pyridine (50 mL) and water (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Heat the mixture to 80°C. Add
(25 g, 158 mmol) portion-wise over 2 hours. Caution: Exothermic reaction. -
Reflux: Stir at reflux (100°C) for 4–6 hours until TLC indicates consumption of starting material.
-
Workup: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water. -
Acidification: Acidify the filtrate with 6N HCl to pH ~2. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Expected Yield: 75–85%
-
Purity Check:
NMR (DMSO- ) should show loss of the methyl singlet (~2.4 ppm) and appearance of a broad acid proton (~13.0 ppm).
-
Protocol B: Regioselective
with Morpholine
Objective: Introduce a solubilizing group at the C4 position. This reaction is highly selective for C4 over C2.
Reagents:
-
Substrate: 2-Chloro-4-fluoro-3-nitrobenzoic acid (from Protocol A) or Toluene precursor (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (2.5 eq) -
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolution: Suspend the substrate (1.0 g) in anhydrous DMF (10 mL).
-
Addition: Add
(2.0 eq) followed by Morpholine (1.2 eq) dropwise. -
Reaction: Stir at 60°C for 4 hours.
-
Note: Higher temperatures (>100°C) may lead to trace displacement of the C2-Chloro, though this is rare due to steric hindrance.
-
-
Quench: Pour the reaction mixture into ice water (50 mL).
-
Isolation: If the product precipitates, filter it. If not, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Protocol C: Nitro Reduction to Aniline
Objective: Unmask the amine for hinge-binder synthesis (e.g., urea formation).
Reagents:
-
Substrate: Nitro-intermediate (1.0 eq)
-
Reductant: Iron Powder (5.0 eq) + Ammonium Chloride (
, 5.0 eq) -
Solvent: Ethanol / Water (4:1)
Procedure:
-
Mix: Combine substrate, Fe powder, and
in EtOH/Water. -
Heat: Reflux at 80°C for 2 hours with vigorous stirring.
-
Filter: Filter hot through Celite to remove iron residues.
-
Concentrate: Remove ethanol under reduced pressure.
-
Extract: Extract the aqueous residue with EtOAc.
-
Safety Note: Avoid catalytic hydrogenation (
) if possible, as it may cause dechlorination of the C2-Chloro group. Iron/Ammonium Chloride is chemoselective and preserves the aryl chloride.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Oxidation | Incomplete oxidation of methyl group | Add catalytic Cetyltrimethylammonium bromide (CTAB) as a phase transfer catalyst. |
| C2-Chloro Displacement | Reaction temperature too high during | Maintain temperature below 80°C . Use a milder base like |
| Dechlorination during Reduction | Over-reduction (Hydrogenolysis) | Switch from |
| Poor Solubility | Product aggregation | Use THF/Water mixtures for workups instead of pure water to prevent oiling out. |
References
-
BASF SE. (2009). Method for producing sulfonic acid diamides.[2] WO2009050120A1. (Describes the industrial synthesis of 2-chloro-4-fluoro-3-nitrobenzoic acid and subsequent amidation).
- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on regioselectivity rules for halo-nitro benzenes).
- Pfizer Inc. (2014). Macrocyclic Polymerase Inhibitors. US Patent 8,796,256. (Illustrates the use of similar polysubstituted benzene cores in ALK/ROS1 inhibitor synthesis).
- Gong, Y., et al. (2018). Optimization of 2-amino-4-fluorobenzoic acid derivatives as potent kinase inhibitors. Journal of Medicinal Chemistry. (General reference for the utility of the aminobenzoic acid pharmacophore).
Sources
Troubleshooting & Optimization
solving regioselectivity issues in 2-Chloro-4-fluoro-3-nitrotoluene production
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-fluoro-3-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to regioselectivity, during the nitration of 2-chloro-4-fluorotoluene. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Understanding the Core Challenge: Regioselectivity
The nitration of 2-chloro-4-fluorotoluene is a classic example of an electrophilic aromatic substitution reaction. The primary challenge lies in controlling the position of the incoming nitro group on the aromatic ring. The substitution pattern is dictated by the directing effects of the existing substituents: the chloro, fluoro, and methyl groups.
-
Activating vs. Deactivating Groups: Substituents on a benzene ring can either increase (activate) or decrease (deactivate) the rate of electrophilic aromatic substitution compared to benzene itself.[1][2]
-
Directing Effects: These substituents also direct the incoming electrophile to specific positions (ortho, meta, or para) relative to themselves.[2]
In the case of 2-chloro-4-fluorotoluene, we have:
-
Methyl group (-CH3): An activating, ortho-para director due to inductive effects and hyperconjugation.[1][3][4]
-
Chloro (-Cl) and Fluoro (-F) groups: These are deactivating yet ortho-para directing. They withdraw electron density through induction but can donate electron density through resonance.
The interplay of these electronic effects, along with steric hindrance, determines the final isomer distribution of the nitrated product. The desired product, 2-chloro-4-fluoro-3-nitrotoluene, requires nitration at the position ortho to the methyl group and meta to both the chloro and fluoro groups. However, other isomers are often formed as byproducts.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 2-chloro-4-fluoro-3-nitrotoluene.
FAQ 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-nitro isomer?
Underlying Cause: The formation of multiple isomers is a direct consequence of the competing directing effects of the substituents on the starting material. The nitronium ion (NO2+) can attack several positions on the aromatic ring, leading to a mixture of products. The key to improving regioselectivity is to fine-tune the reaction conditions to favor the kinetic or thermodynamic product that is the desired 3-nitro isomer.
Troubleshooting Protocol: Reaction Condition Optimization
Objective: To systematically vary reaction parameters to maximize the yield of 2-chloro-4-fluoro-3-nitrotoluene while minimizing the formation of unwanted isomers.
1. Temperature Control:
-
Rationale: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which may favor the formation of the desired isomer. Nitration reactions are highly exothermic, and poor temperature control can lead to side reactions and reduced selectivity.[5]
-
Procedure:
-
Set up the reaction in a vessel equipped with a cooling bath (e.g., ice-salt or dry ice-acetone).
-
Maintain the reaction temperature between -5 to 15 °C, with a more precise target of 0 to 5 °C.[6]
-
Slowly add the nitrating agent to the solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid to ensure the temperature does not exceed the set point.
-
Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time at the reduced temperature.
-
2. Nitrating Agent and Acid Concentration:
-
Rationale: The choice and concentration of the nitrating agent and the acid catalyst are crucial. A mixed acid system of concentrated nitric acid and sulfuric acid is standard. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion. The concentration of this ion can influence selectivity.
-
Procedure:
-
Experiment with the ratio of sulfuric acid to nitric acid. A common starting point is a weight-to-weight ratio of H2SO4:HNO3 in the range of 1:0.2 to 4:0.26.[6]
-
Consider using fuming nitric acid or oleum (fuming sulfuric acid) for more forcing conditions if the reaction is sluggish, but be aware that this can sometimes decrease selectivity.[6][7]
-
Ensure the nitric acid is added in a slight stoichiometric excess to drive the reaction to completion.
-
3. Reaction Time:
-
Rationale: Prolonged reaction times can sometimes lead to the formation of di-nitrated byproducts or isomerization.
-
Procedure:
-
Monitor the reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique (TLC, GC, or HPLC).
-
Quench the reaction as soon as the starting material is consumed to an acceptable level and before significant byproduct formation occurs. Reaction times can range from 0.5 to 10 hours.[6]
-
Data Summary: Effect of Reaction Conditions on Isomer Ratio (Hypothetical)
| Condition | Temperature (°C) | H2SO4:HNO3 Ratio (w/w) | Reaction Time (h) | 3-Nitro Isomer (%) | Other Isomers (%) |
| A | 25 | 2:1 | 4 | 75 | 25 |
| B | 5 | 2:1 | 6 | 85 | 15 |
| C | 5 | 3:1 | 6 | 90 | 10 |
| D | -5 | 3:1 | 8 | 92 | 8 |
FAQ 2: I am having difficulty separating the desired 3-nitro isomer from the other isomers. What are the best methods for purification?
Underlying Cause: The structural similarity of the nitrotoluene isomers results in very close physical properties, such as boiling points and polarity, making their separation challenging.[8]
Troubleshooting Protocol: Isomer Separation
1. Fractional Distillation:
-
Rationale: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective separation method.
-
Procedure:
-
Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).
-
Carefully control the vacuum and heating mantle temperature to achieve a slow and steady distillation.
-
Collect fractions and analyze each by GC or HPLC to determine the isomer composition.
-
2. Crystallization:
-
Rationale: The desired isomer may have different solubility characteristics compared to the impurities, allowing for separation by crystallization.
-
Procedure:
-
Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture with water).[9][10]
-
Slowly cool the solution to induce crystallization. Seeding with a pure crystal of the desired isomer can be beneficial.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation.
-
3. Column Chromatography:
-
Rationale: For small-scale purifications or when other methods fail, column chromatography can provide excellent separation.
-
Procedure:
-
Select an appropriate stationary phase (e.g., silica gel) and a mobile phase system that provides good separation on TLC.
-
Common mobile phases for nitrated aromatics include toluene, toluene/chloroform, or toluene/ethyl acetate mixtures.[7]
-
Carefully pack the column and load the sample.
-
Elute the column and collect fractions, monitoring the separation by TLC.
-
FAQ 3: How can I accurately quantify the isomer ratio in my product mixture?
Underlying Cause: Accurate quantification is essential for optimizing the reaction and ensuring the purity of the final product.
Troubleshooting Protocol: Analytical Quantification
1. Gas Chromatography (GC):
-
Rationale: GC is a powerful technique for separating and quantifying volatile compounds like nitrotoluene isomers.
-
Procedure:
-
Use a GC system equipped with a Flame Ionization Detector (FID).[11]
-
Select a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) that provides baseline separation of the isomers.
-
Develop a temperature program that resolves all isomers.
-
Prepare calibration standards of the pure isomers to determine their response factors and accurately quantify the composition of the product mixture.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is another excellent method for isomer separation and quantification.
-
Procedure:
-
Use a C18 reversed-phase column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.[12]
-
Optimize the mobile phase composition and flow rate to achieve good resolution.
-
Use a UV detector set to a wavelength where all isomers have significant absorbance (e.g., 278 nm).[12]
-
As with GC, use pure standards for calibration.
-
3. Femtosecond Time-Resolved Mass Spectrometry (FTRMS):
-
Rationale: For advanced analysis, FTRMS can quantify isomer mixtures by capturing the distinct fragmentation dynamics of each isomer cation on a femtosecond timescale.[13] This method can be particularly useful for complex mixtures.
Experimental Workflow Visualization
Caption: Possible nitration pathways for 2-chloro-4-fluorotoluene, leading to the desired product and major isomers.
References
- Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.).
- A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.).
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society. [Link]
- Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. (2006). Journal of Tianjin University Science and Technology.
-
Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. (2021). PubMed. [Link]
- Preparation method of 2-chloro-4-fluorotoluene. (n.d.).
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
- Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. (2021).
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Preparation method of 2-chloro-4-fluorotoluene. (n.d.).
- A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde. (n.d.).
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
- Nitroaromatic Compounds by GC/FID. (n.d.). Analytical Method.
- COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. (n.d.). IRJET.
-
Di-nitration troubleshooting. (2023). Reddit. [Link]
- troubleshooting separation of toluidine isomers. (n.d.). Benchchem.
- PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (n.d.).
- NITRATION. (n.d.).
-
Nitration Reactions in Pharma Intermediates. (n.d.). Scribd. [Link]
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF. (n.d.).
-
Nitration reactions in the manufacture of pharmaceutical intermediates. (2003). Semantic Scholar. [Link]
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (n.d.). NCBI. [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. irjet.net [irjet.net]
- 5. vpscience.org [vpscience.org]
- 6. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Analytical Method [keikaventures.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 2-Chloro-4-fluoro-3-nitrotoluene
Comparative Guide: 1H NMR Spectrum Analysis of 2-Chloro-4-fluoro-3-nitrotoluene
Executive Summary & Structural Context
2-Chloro-4-fluoro-3-nitrotoluene is a highly functionalized aromatic intermediate, often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural complexity arises from the "crowded" substitution pattern where the nitro group is sandwiched between a chlorine atom and a fluorine atom.
The Analytical Challenge: In synthetic workflows (e.g., nitration of 2-chloro-4-fluorotoluene), the primary byproduct is the 5-nitro regioisomer .[1] Distinguishing the target 3-nitro isomer from the 5-nitro isomer is critical for Quality Control (QC).[1]
-
Target (3-Nitro): Protons at positions 5 and 6 are ortho to each other.
-
Alternative (5-Nitro): Protons at positions 3 and 6 are para to each other.
This guide provides a self-validating 1H NMR protocol to definitively confirm the 3-nitro substitution pattern using spin-spin coupling analysis.
Experimental Protocol
To ensure reproducibility and spectral resolution of the fluorine-proton coupling constants, the following parameters are recommended.
Sample Preparation:
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% TMS.-
Reasoning:
minimizes solvent overlap in the aromatic region (7.0–8.5 ppm) compared to DMSO- .
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reasoning: High concentration is avoided to prevent line broadening which obscures fine J-coupling (
).
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: Standard 1D proton (e.g., Bruker zg30).
-
Spectral Width: 12 ppm (–1 to 11 ppm).
-
Acquisition Time:
3.0 seconds (crucial for digital resolution of < 0.3 Hz). -
Temperature: 298 K.
Spectral Analysis: The "Smoking Gun" Distinction
The definitive identification of 2-Chloro-4-fluoro-3-nitrotoluene relies on the vicinal proton coupling (
Comparative Data Table
| Feature | Target: 3-Nitro Isomer | Alternative: 5-Nitro Isomer | Differentiation Logic |
| Structure | 1-Me, 2-Cl, 3- | 1-Me, 2-Cl, 4-F, 5- | Positional Isomerism |
| Proton H-A | H5 (~7.2 ppm) | H3 (~8.1 ppm) | H3 is deshielded by ortho- |
| Proton H-B | H6 (~7.6 ppm) | H6 (~7.4 ppm) | Similar environment. |
| H-H Coupling | Ortho Coupling (~8.5 Hz) | Para Coupling (~0 Hz) | CRITICAL CHECK |
| H-F Coupling | H5: Ortho-F (~9 Hz)H6: Meta-F (~5 Hz) | H3: Ortho-F (~10 Hz)H6: Meta-F (~6 Hz) | F-coupling is present in both, but H-H coupling defines the structure.[1] |
| Multiplicity | Two Doublet of Doublets (dd) | Two Doublets (d) | 3-nitro shows complex splitting; 5-nitro shows simple doublets.[1] |
Detailed Assignment (3-Nitro Isomer)
1. Methyl Group (
-
Shift:
2.45 ppm. -
Multiplicity: Doublet (
) or broad singlet. -
Coupling: Shows long-range coupling to Fluorine (
Hz). -
Interpretation: The methyl group is at position 1.[2] Its chemical shift is typical for toluene derivatives, slightly deshielded by the ortho-Cl.[1]
2. Aromatic Proton H5:
-
Shift:
7.15 – 7.25 ppm. -
Multiplicity: Doublet of Doublets (
). -
Coupling Analysis:
- (Ortho): ~8.5 Hz (Strong coupling to neighbor H6).
- (Ortho): ~8.0 – 9.0 Hz (Strong coupling to neighbor F).
-
Assignment Logic: H5 is "trapped" between the Fluorine (pos 4) and H6. It is shielded relative to H6 because it is meta to the electron-withdrawing Nitro group, whereas H6 is para to it (or influenced by resonance).
3. Aromatic Proton H6:
-
Shift:
7.55 – 7.65 ppm. -
Multiplicity: Doublet of Doublets (
). -
Coupling Analysis:
- (Ortho): ~8.5 Hz.
- (Meta): ~5.5 Hz.
-
Assignment Logic: H6 is significantly deshielded (shifted downfield) due to the para resonance effect of the Nitro group at position 3.
Visualization: Isomer Verification Workflow
The following decision tree illustrates the logic flow for a researcher confirming the identity of a synthesized batch.
Figure 1: Logical workflow for distinguishing the target 3-nitro isomer from the common 5-nitro byproduct based on H-H coupling constants.
Mechanistic Insight: Why 1H NMR beats 19F NMR here
While 19F NMR is excellent for detecting the presence of fluorine, it is less effective for proving regiochemistry in this specific case without complex 2D experiments (HOESY).
-
19F NMR Limitation: Both isomers will show a single fluorine peak (likely a triplet or dd) in a similar range (-110 to -120 ppm).[1] The chemical shift difference may be negligible.
-
1H NMR Advantage: The proton scalar coupling (
) acts as a "molecular ruler."
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling constants in aromatic systems).
-
National Institute of Standards and Technology (NIST). 2-Chloro-4-fluorotoluene Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link] (Base scaffold spectral data).
-
Reich, H. J. (2023). J(H-F) Coupling Constants. University of Wisconsin-Madison, Department of Chemistry.[1] Available at: [Link] (Authoritative source for Fluorine-Proton coupling ranges).
-
PubChem. 2-Chloro-4-fluoro-5-nitrotoluene (Isomer Comparison). National Library of Medicine. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing 2-Chloro-4-fluoro-3-nitrotoluene and its 5-nitro Isomer by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of target molecules. In the synthesis of substituted nitrotoluenes, the formation of isomers such as 2-Chloro-4-fluoro-3-nitrotoluene and 2-Chloro-4-fluoro-5-nitrotoluene presents a common analytical challenge. This guide provides an in-depth, practical comparison of how to distinguish these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on interpreting ¹H and ¹³C NMR data and leveraging the power of the Nuclear Overhauser Effect (NOE).
The Challenge: Subtle Differences in a Crowded Aromatic System
The two isomers, 2-Chloro-4-fluoro-3-nitrotoluene (Isomer A) and 2-Chloro-4-fluoro-5-nitrotoluene (Isomer B), share the same molecular formula and connectivity of substituents to the benzene ring, differing only in the position of the nitro group relative to the other substituents. This subtle difference can lead to significant changes in the electronic environment of the aromatic protons and carbons, which can be detected by NMR.
Predictive Analysis of ¹H NMR Spectra
Substituent Effects on Chemical Shifts:
The chemical shift of aromatic protons is influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring.[2][4]
-
-CH₃ (Methyl): Weakly electron-donating, shields ortho and para protons (upfield shift).
-
-F (Fluoro): Strongly electronegative (inductive withdrawal), but also a π-donor (resonance donation). The net effect is complex, but it generally deshields the ortho protons.
-
-Cl (Chloro): Inductively withdrawing and weakly π-donating. It deshields ortho protons.
-
-NO₂ (Nitro): Strongly electron-withdrawing through both induction and resonance, causing significant deshielding (downfield shift) of ortho and para protons.[4]
Based on these effects, we can anticipate the relative chemical shifts of the two aromatic protons in each isomer.
Predicted ¹H NMR Data
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Distinguishing Features |
| 2-Chloro-4-fluoro-3-nitrotoluene | H-5 | ~7.8 - 8.2 | Doublet of doublets (dd) | H-5 is ortho to the strongly withdrawing NO₂ group and will be significantly downfield. |
| H-6 | ~7.3 - 7.6 | Doublet of doublets (dd) | H-6 is ortho to the Cl group and will be less downfield than H-5. | |
| -CH₃ | ~2.4 - 2.6 | Singlet | ||
| 2-Chloro-4-fluoro-5-nitrotoluene | H-3 | ~8.0 - 8.4 | Doublet | H-3 is ortho to the strongly withdrawing NO₂ group and will be significantly downfield. |
| H-6 | ~7.5 - 7.8 | Doublet | H-6 is ortho to the Cl group and will be less downfield than H-3. | |
| -CH₃ | ~2.5 - 2.7 | Singlet |
Disclaimer: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.
Coupling Constants (J-values):
The splitting patterns of the aromatic protons are governed by through-bond scalar couplings.
-
Ortho coupling (³JHH): Typically 7-10 Hz.
-
Meta coupling (⁴JHH): Typically 2-3 Hz.
-
Para coupling (⁵JHH): Typically 0-1 Hz.
-
Proton-Fluorine coupling (JHF): Can be significant over multiple bonds. Ortho coupling (³JHF) is typically 6-10 Hz, meta coupling (⁴JHF) is 4-8 Hz, and para coupling (⁵JHF) is 0-3 Hz.[5][6]
Predictive Analysis of ¹³C NMR Spectra
The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment.[7][8] Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[7][8]
Predicted ¹³C NMR Data
| Isomer | Carbon | Predicted Chemical Shift (ppm) | Key Distinguishing Features |
| 2-Chloro-4-fluoro-3-nitrotoluene | C-1 (-CH₃) | ~130 - 135 | |
| C-2 (-Cl) | ~125 - 130 | ||
| C-3 (-NO₂) | ~145 - 150 | The carbon bearing the nitro group will be significantly downfield. | |
| C-4 (-F) | ~155 - 160 (d, ¹JCF ≈ 250 Hz) | The carbon bearing the fluorine will show a large one-bond C-F coupling. | |
| C-5 | ~120 - 125 | ||
| C-6 | ~130 - 135 | ||
| -CH₃ | ~15 - 20 | ||
| 2-Chloro-4-fluoro-5-nitrotoluene | C-1 (-CH₃) | ~135 - 140 | |
| C-2 (-Cl) | ~120 - 125 | ||
| C-3 | ~125 - 130 | ||
| C-4 (-F) | ~158 - 163 (d, ¹JCF ≈ 250 Hz) | The carbon bearing the fluorine will show a large one-bond C-F coupling. | |
| C-5 (-NO₂) | ~140 - 145 | The carbon bearing the nitro group will be significantly downfield. | |
| C-6 | ~128 - 133 | ||
| -CH₃ | ~18 - 23 |
Disclaimer: These are estimated values and do not include the expected C-F couplings for all carbons, which would further aid in assignment.
The Definitive Tie-Breaker: Nuclear Overhauser Effect (NOE) Spectroscopy
While the predicted ¹H and ¹³C NMR spectra offer valuable clues, the most definitive method for distinguishing these isomers is the Nuclear Overhauser Effect (NOE).[9][10][11] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[10] This effect is distance-dependent, typically observed for protons that are within 5 Å of each other.[10]
Experimental Workflow for NOE Difference Spectroscopy
The key to differentiating the two isomers lies in the spatial proximity of the methyl protons to the aromatic protons.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. m.youtube.com [m.youtube.com]
- 4. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-fluoro-3-nitrotoluene
Executive Summary & Risk Profile
Immediate Directive: Treat this compound as a Particularly Hazardous Substance (PHS) .[1] While specific toxicological data for this exact isomer may be limited, its structural moieties (nitro group, halogenated aromatic ring) dictate its safety profile. It acts as a high-potency alkylating agent and potential sensitizer.
Core Hazards:
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.
-
Skin Absorption: Nitroaromatics readily penetrate the stratum corneum; the addition of halogens (Cl, F) increases lipophilicity, accelerating this process.
-
Sensitization: High potential for allergic contact dermatitis due to nucleophilic aromatic substitution (
) reactions with skin proteins.
The Mechanics of Exposure (Why Standard PPE Fails)
Do not assume standard lab safety protocols are sufficient. The combination of a nitro group and halogens creates a "Trojan Horse" effect for PPE permeation.
-
The Nitrile Failure Mode: Standard disposable nitrile gloves (4-6 mil) are permeable to halogenated nitroaromatics. The aromatic ring swells the polymer matrix, allowing the toxicant to diffuse through to the skin in minutes, often without visible degradation of the glove.
-
The Vapor Threat: The fluorine substituent increases volatility compared to non-fluorinated analogs, making inhalation a credible risk even at room temperature if open-vessel handling occurs.
Hierarchy of Controls (Visualized)
Figure 1: Hierarchy of Controls. Note that PPE is the critical redundancy when Engineering controls (Fume Hoods) are breached or during transfer.
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling >100 mg quantities.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Critical: Standard nitrile has a breakthrough time of <15 mins for nitroaromatics. Laminate offers >480 min protection. |
| Hand Protection (Dexterity) | Double Nitrile (Outer Layer) | Wear disposable nitrile over the laminate gloves to improve grip and prevent snagging of the loose laminate material. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Vapors and dusts can bypass side shields. Goggles provide a gas-tight seal against lacrimatory effects. |
| Respiratory | Fume Hood (Primary) | Do not use N95. If hood work is impossible, a half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required. |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats absorb nitroaromatics, holding the toxin against the skin. Tyvek provides a non-permeable splash barrier. |
Operational Protocol: The "Safe Transfer" Workflow
This protocol minimizes surface contamination and aerosol generation.[2]
Phase 1: Preparation
-
Airflow Check: Verify fume hood face velocity is 80–100 fpm.
-
Static Control: Use an antistatic gun or ionizer bar if the solid is fluffy/static-prone (common with fluorinated aromatics).
-
Double-Glove: Don Silver Shield gloves first, then standard nitrile gloves. Tape the cuff of the laminate glove to your lab coat sleeve.
Phase 2: Handling (Weighing & Transfer)
-
Weighing: NEVER weigh outside the hood. If the balance is external, tare a vial inside the hood, add compound, cap tightly, and then transfer to the balance.
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to prevent "puffing" of dry powder.
Phase 3: Decontamination Loop
The most dangerous moment is "doffing" (removing PPE), where cross-contamination occurs.
Figure 2: The Decontamination Doffing Loop. This sequence prevents "invisible" residues on the outer glove from contaminating the skin during removal.
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate the immediate area if the spill is >1g outside a hood.
-
PPE: Don full PPE (Goggles, Laminate gloves, Tyvek).
-
Containment: Cover with a solvent-dampened pad (Acetone/Ethanol) to prevent dust dispersion. Do not dry sweep.
-
Clean: Wipe area 3x with acetone, then soap and water.
Waste Disposal[3][4][5]
-
Segregation: This compound is a Halogenated Organic . Do not mix with non-halogenated solvents as this complicates incineration.
-
Labeling: Clearly tag as "Toxic" and "Contact Sensitizer."
-
Quench: If in reaction mixture, ensure all active intermediate is quenched before disposal to prevent exothermic decomposition in the waste drum.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloro-4-fluoro-3-nitrotoluene. Retrieved from
-
PubChem. (2023). Compound Summary: Fluoronitrotoluene Derivatives. National Library of Medicine. Retrieved from
-
Phalen, R. N., et al. (2014). Chemical permeation of disposable latex, nitrile, and vinyl gloves.[3] Journal of Occupational and Environmental Hygiene. (Validating nitrile permeation risks).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from
Sources
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
